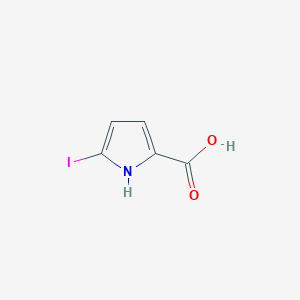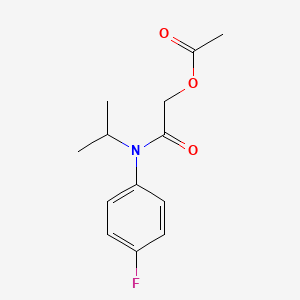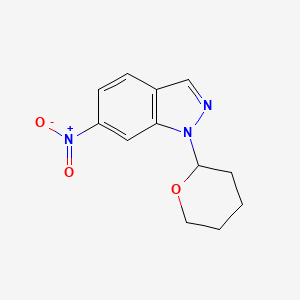![molecular formula C11H11BrO B3048012 3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one CAS No. 152356-67-7](/img/structure/B3048012.png)
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Descripción general
Descripción
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one, also known as BDAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound possesses a unique chemical structure that makes it a promising candidate for drug development, chemical synthesis, and other scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A novel compound, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene, was synthesized through bromination using N-Bromosuccinimide (NBS) and characterized by various spectroscopic techniques. Its structure was further confirmed by single crystal X-ray diffraction, revealing associations through halogen bonds and hydrogen bonds in the solid state. Theoretical optimizations using density functional theory (DFT) showed good agreement with experimental data, highlighting the molecule's electronic properties (Edder et al., 2019).
Bridged Benzodiazepines Synthesis
Brominated derivatives of 4,6-dimethyl-5,2,8-ethanylylidene-5H-1,9-benzodiazacycloundecine were generated, leading to the synthesis of dihydro and tetrahydro derivatives of bridged 14π annulenes upon reaction with amines and hydrazine derivatives. This work provides insight into the potential applications of such compounds in creating complex molecular structures (Mellor & Pathirana, 1984).
Polycyclic Compound Synthesis
Research focused on the synthesis of a polycyclic compound based on 1,6-methano[10]annulene, involving the preparation of 3-bromomethyl-4-bromo-1,6-methano[10]annulene and subsequent reactions leading to complex molecular structures. The study demonstrates the versatility of such compounds in constructing intricate chemical architectures (Sheng-li, 2010).
Synthetic Methodology Development
An efficient synthetic approach was developed for the preparation of 2,5-disubstituted 1,6-methano[10]annulenes from 1,6-diacetylcyclohepta-1,3,5-triene, highlighting the potential of such methodologies in facilitating the synthesis of complex organic compounds. This research provides a foundation for further exploration of synthetic routes in organic chemistry (Kuroda et al., 2000).
Propiedades
IUPAC Name |
3-bromo-5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWJNKZLVKSXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2=C(C1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602334 | |
| Record name | 3-Bromo-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152356-67-7 | |
| Record name | 3-Bromo-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonamide, 4-fluoro-N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3047929.png)
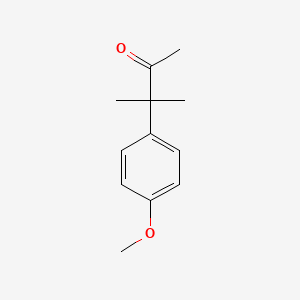

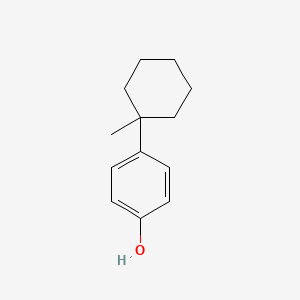
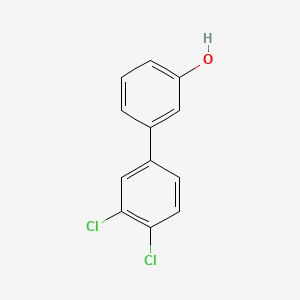
![Spiro[cyclopentane-1,9'-fluorene]](/img/structure/B3047938.png)



